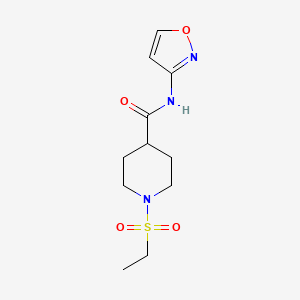

![molecular formula C19H19F3N4O2 B5556550 N-[4-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-pyridin-3-ylacetamide](/img/structure/B5556550.png)

N-[4-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-pyridin-3-ylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

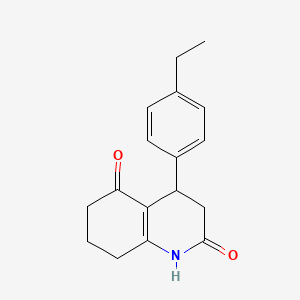

The interest in indazole and pyridine derivatives in medicinal and organic chemistry stems from their diverse biological activities and applications in drug development. Compounds with these moieties are often explored for their potential as inhibitors, anticancer agents, and for other therapeutic purposes due to their favorable interaction with biological targets.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step chemical reactions, including condensation, cyclization, and substitution reactions. For instance, the modification of acetamide groups with alkylurea moieties in certain compounds has been shown to retain antiproliferative activity while reducing toxicity, suggesting a general strategy for enhancing the therapeutic index of related molecules (Xiao-meng Wang et al., 2015).

Molecular Structure Analysis

Molecular structure analysis, often involving NMR, X-ray crystallography, and computational modeling, is crucial for understanding the conformation and electronic distribution that dictate the reactivity and interactions of these compounds. For instance, the characterization of triazol compounds revealed insights into their geometric and electronic structures, which are essential for their biological activities (C. Orek et al., 2012).

科学的研究の応用

Chemical Synthesis and Methodologies

- Intramolecular Oxidative N-N Bond Formation : A novel strategy for synthesizing biologically important 1,2,4-triazolo[1,5-a]pyridines through direct metal-free oxidative N-N bond formation, featuring high yields and short reaction times (Zheng et al., 2014).

- Modification of PI3K Inhibitors : Alkylurea moiety replacement in a compound showing remarkable anticancer effects, leading to potent antiproliferative activities against cancer cell lines and reduced toxicity (Wang et al., 2015).

Molecular Modeling and Experimental Studies

- Thermodynamic and Transport Properties of Ionic Liquids : A combined experimental and molecular dynamics study on pyridinium-based ionic liquids, providing insights into their dynamic and thermodynamic properties (Cadena et al., 2006).

Biological Activities and Applications

- Antimicrobial and Antifungal Activities : Synthesis and evaluation of new compounds derived from isonicotinic acid hydrazide for antimicrobial and antifungal activities, highlighting their potential as therapeutic agents (Bayrak et al., 2009).

- Corrosion Inhibitors : Investigation of new acetamide, isoxazolidine, and isoxazoline derivatives as corrosion inhibitors, demonstrating their effectiveness in protecting against corrosion in acidic and oil mediums (Yıldırım & Çetin, 2008).

特性

IUPAC Name |

N-[4-propan-2-yloxy-1-(2,2,2-trifluoroethyl)indazol-3-yl]-2-pyridin-3-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N4O2/c1-12(2)28-15-7-3-6-14-17(15)18(25-26(14)11-19(20,21)22)24-16(27)9-13-5-4-8-23-10-13/h3-8,10,12H,9,11H2,1-2H3,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTBAPOCCBVKIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC2=C1C(=NN2CC(F)(F)F)NC(=O)CC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-pyridinylcarbonyl)amino]ethyl 4-(4-morpholinylsulfonyl)benzoate](/img/structure/B5556473.png)

![3-(5-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5556489.png)

![2-{[(4-fluoro-1-naphthyl)methyl]thio}-1H-benzimidazole](/img/structure/B5556496.png)

![6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5556531.png)

![1-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-2-azepanone](/img/structure/B5556541.png)

![2-[1-(1,3-benzothiazol-5-yl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5556545.png)

![methyl 4-[(2-chlorobenzyl)oxy]-3-methoxybenzoate](/img/structure/B5556554.png)

![2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}phthalazin-1(2H)-one](/img/structure/B5556561.png)

![1-{[6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B5556563.png)